19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal)

Catalog No.
S12557833
CAS No.
M.F
C22H30O4
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydr...

Product Name

19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal)

IUPAC Name

1-(17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl)ethanone

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C22H30O4/c1-14(23)22(24)10-7-19-18-4-3-15-13-21(25-11-12-26-21)9-6-16(15)17(18)5-8-20(19,22)2/h5,18-19,24H,3-4,6-13H2,1-2H3

InChI Key

GJXAERIRKRLZJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)O

19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal) is a synthetic compound belonging to the class of steroid derivatives. Its molecular formula is C22H30O4C_{22}H_{30}O_{4} and it has a molecular weight of approximately 358.47 g/mol. This compound is characterized by a unique structure that includes a cyclic acetal moiety, which contributes to its stability and biological activity. The compound is also known for its role as an active pharmaceutical ingredient in various therapeutic applications, particularly in hormonal treatments and contraceptives.

, including:

  • Acetylation: The introduction of acetyl groups to the hydroxyl functionalities.
  • Cyclization: Formation of the cyclic acetal structure through reaction with ethylene glycol or similar reagents.
  • Reduction: In some synthetic pathways, reduction reactions may be employed to modify the carbonyl groups into hydroxyls.

The typical reaction conditions involve the use of hydrochloric acid and methanol as solvents, followed by crystallization processes to isolate the desired product with high purity (up to 95%) .

This compound exhibits significant biological activity, particularly as a selective modulator of progesterone receptors. It has been studied for its potential use in treating conditions related to hormonal imbalance, such as endometriosis and uterine fibroids. The compound's ability to inhibit or mimic progesterone action makes it a candidate for therapeutic applications in reproductive health .

The synthesis of 19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal) can be achieved through various methods:

  • Starting Materials: The synthesis typically begins with steroid precursors such as progesterone derivatives.
  • Reagents: Common reagents include hydrochloric acid for protonation and methanol for solvent purposes.
  • Process Steps:
    • Dissolve the steroid precursor in a mixture of hydrochloric acid and methanol.
    • Stir the mixture at controlled temperatures (around 20-25°C).
    • Add water to precipitate the product.
    • Filter and dry the crystalline product .

The primary applications of this compound include:

  • Pharmaceuticals: Used as an active ingredient in contraceptives and hormone replacement therapies.
  • Research: Employed in studies related to reproductive health and hormonal regulation.
  • Chemical Intermediates: Serves as a precursor for synthesizing other steroidal compounds .

Interaction studies have shown that 19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal) interacts with various biological receptors. Its primary interaction is with progesterone receptors, where it can act as an agonist or antagonist depending on the cellular context. These interactions are crucial for understanding its pharmacological effects and potential side effects in therapeutic applications .

Several compounds are structurally or functionally similar to 19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal). Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
19-Norpregna-5(10),9(11)-diene-3,20-dioneC22H30O4C_{22}H_{30}O_{4}Active pharmaceutical ingredient; selective progesterone receptor modulator
Ulipristal AcetateC24H32O5C_{24}H_{32}O_{5}Used for emergency contraception; similar mechanism of action
MifepristoneC21H24O2C_{21}H_{24}O_{2}Antiprogestin used for medical abortions; distinct functional groups
NorethisteroneC20H26O2C_{20}H_{26}O_{2}Synthetic progestin used in contraceptives; different structural backbone

Uniqueness

19-Norpregna-5(10),9(11)-diene-3,20-dione stands out due to its specific cyclic acetal structure which enhances its stability and bioavailability compared to other compounds like Ulipristal Acetate and Mifepristone. Its unique interactions with progesterone receptors also offer potential therapeutic advantages that are being explored in current research .

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

358.21440943 g/mol

Monoisotopic Mass

358.21440943 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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